Superior In Vivo Antithrombotic Potency Over Aspirin in Rat Thrombosis Model
In a rat model of thrombosis caused by endothelial injury, Ozagrel sodium demonstrated a significantly lower oral ID50 value (0.92 mg/kg) for inhibiting arachidonic acid-induced platelet aggregation compared to aspirin (7.0 mg/kg) [1]. This indicates a more than 7-fold higher in vivo potency for Ozagrel sodium. Additionally, the intravenous ED50 for inhibiting thrombosis was 0.066 mg/kg for Ozagrel sodium, while aspirin at 30 mg/kg i.v. showed only moderate reduction [1].
| Evidence Dimension | In vivo antiplatelet potency |
|---|---|
| Target Compound Data | Oral ID50 = 0.92 mg/kg; i.v. ED50 for thrombosis = 0.066 mg/kg |
| Comparator Or Baseline | Aspirin: Oral ID50 = 7.0 mg/kg; i.v. 30 mg/kg moderate effect |
| Quantified Difference | Oral ID50: 0.92 vs 7.0 mg/kg (~7.6-fold lower); i.v. ED50: 0.066 mg/kg vs. 30 mg/kg (~455-fold lower) |
| Conditions | Rat model; arachidonic acid-induced platelet aggregation ex vivo; femoral vein platelet-rich thrombosis |
Why This Matters
The significantly higher in vivo potency of Ozagrel sodium relative to aspirin allows for lower effective doses, potentially reducing off-target effects and bleeding risk in experimental thrombosis models.
- [1] Terashita Z, et al. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury. Thromb Res. 1995 Mar 1;77(5):411-21. PMID: 7778056. View Source
